Home > Products > Building Blocks P10527 > 1-(4-Methoxybenzyl)-1H-indazol-5-amine
1-(4-Methoxybenzyl)-1H-indazol-5-amine - 939756-05-5

1-(4-Methoxybenzyl)-1H-indazol-5-amine

Catalog Number: EVT-418858
CAS Number: 939756-05-5
Molecular Formula: C15H15N3O
Molecular Weight: 253.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Methoxybenzyl)-1H-indazol-5-amine is a chemical compound belonging to the indazole family, characterized by its unique structure and potential applications in medicinal chemistry. This compound features a methoxybenzyl group attached to an indazole core, which is known for its biological activity, particularly in the field of cancer research and kinase inhibition.

Source

The compound can be synthesized through various methods involving indazole derivatives and aryl groups. It is commercially available from several chemical suppliers, indicating its relevance in research and development.

Classification

1-(4-Methoxybenzyl)-1H-indazol-5-amine is classified as an indazole derivative. Indazoles are a class of heterocyclic compounds that contain a five-membered ring structure consisting of two nitrogen atoms. This compound's classification is significant due to the biological properties associated with indazole derivatives, including anti-cancer and anti-inflammatory activities.

Synthesis Analysis

Methods

The synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine typically involves the following steps:

  1. Formation of Aryl Hydrazones: The initial step includes the reaction of a suitable aromatic aldehyde (such as 4-methoxybenzaldehyde) with hydrazine derivatives to form aryl hydrazones.
  2. Cyclization: The aryl hydrazone undergoes cyclization to form the indazole framework. This can be achieved through heating in the presence of a base such as potassium carbonate in dimethylformamide.

Technical Details

The reaction conditions include maintaining specific temperatures (often around 90 °C) and using solvents like dimethylformamide or dimethyl sulfoxide. Yields can vary based on the substituents on the aromatic ring and the reaction time.

Molecular Structure Analysis

Structure

The molecular formula for 1-(4-Methoxybenzyl)-1H-indazol-5-amine is C15H15N3OC_{15}H_{15}N_{3}O with a molecular weight of approximately 253.305 g/mol. The structure consists of:

  • An indazole core with two nitrogen atoms in the ring.
  • A methoxy group (-OCH₃) attached to a benzyl group, which is further linked to the indazole nitrogen.

Data

The compound's structural representation can be depicted using SMILES notation: COC1=CC=C(CN2N=CC3=C2C=CC(N)=C3)C=C1. This notation helps in computational modeling and predicting chemical behavior.

Chemical Reactions Analysis

Reactions

1-(4-Methoxybenzyl)-1H-indazol-5-amine participates in various chemical reactions typical for indazole derivatives, including:

  • Substitution Reactions: The amino group can act as a nucleophile, allowing for further functionalization.
  • Coupling Reactions: It can be coupled with other aryl halides in the presence of palladium catalysts to form more complex structures.

Technical Details

The reactions often require specific conditions such as temperature control, inert atmospheres (e.g., nitrogen), and appropriate catalysts to optimize yields and minimize by-products.

Mechanism of Action

Process

The mechanism of action for 1-(4-Methoxybenzyl)-1H-indazol-5-amine primarily involves its interaction with specific protein kinases, which are crucial in cell signaling pathways. By inhibiting these kinases, the compound may disrupt cancer cell proliferation and survival.

Data

Studies have shown that similar indazole derivatives exhibit selective inhibition against various kinases, suggesting that 1-(4-Methoxybenzyl)-1H-indazol-5-amine could have similar applications in targeted cancer therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but are generally reported within a certain range for similar compounds.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Stability under various pH conditions should be assessed for practical applications in biological systems.

Relevant Data or Analyses

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.

Applications

Scientific Uses

1-(4-Methoxybenzyl)-1H-indazol-5-amine has potential applications in:

  • Cancer Research: As an investigational drug targeting specific kinases involved in tumor growth.
  • Pharmaceutical Development: Serving as a lead compound for developing new therapeutic agents against various cancers.

Research continues into optimizing its pharmacological properties to enhance efficacy and reduce side effects associated with current treatments.

Introduction to Indazole-Based Pharmacophores in Drug Discovery

Role of Indazole Scaffolds in Medicinal Chemistry

The indazole nucleus—a bicyclic aromatic system comprising fused benzene and pyrazole rings—has emerged as a privileged scaffold in contemporary drug discovery due to its versatile pharmacological profile and structural adaptability. This heterocyclic framework exhibits distinctive hydrogen-bonding capabilities and dipolar characteristics that facilitate targeted interactions with biological macromolecules, positioning it as a critical pharmacophore in numerous therapeutic agents [1] [8]. Indazole derivatives demonstrate exceptional metabolic stability and bioavailability, attributed to their balanced lipophilicity and resistance to enzymatic degradation, which are essential properties for drug-like molecules [8].

The significance of indazole-containing compounds is evidenced by their presence in clinically approved drugs. For instance:

  • Granisetron (a 5-HT₃ receptor antagonist) utilizes the indazole core to prevent chemotherapy-induced nausea
  • Benzydamine leverages its indazole motif for anti-inflammatory action
  • Ponatinib incorporates an azaindole variant (structurally analogous to indazole) to inhibit Bcr-Abl tyrosine kinase in leukemia [4] [10]. Approximately 30% of kinase inhibitors approved since 2010 feature indazole, azaindole, or oxindole scaffolds, underscoring their dominance in targeted cancer therapies [4].

Table 1: FDA-Approved Therapeutics Featuring Indazole-Derived Scaffolds

Drug NameTherapeutic CategoryBiological TargetKey Structural Motif
GranisetronAnti-emetic5-HT₃ receptor1-Methyl-1H-indazole-3-carboxamide
BenzydamineNSAIDPhospholipase A₂3-(1-Benzylindazol-3-yl)oxypropan-1-amine
PonatinibAntineoplasticBcr-Abl tyrosine kinase7H-Pyrrolo[2,3-d]pyrimidine (azaindole bioisostere)
EntrectinibAntineoplasticALK/ROS1 tyrosine kinases1H-Indazole-5-carboxamide

Indazole derivatives exhibit a broad spectrum of pharmacological activities beyond oncology, including:

  • Antimicrobial effects: Dual triazole-oxadiazole-indazole hybrids show MIC values of 4.0–8.0 µg/mL against Streptococcus pneumoniae, outperforming ampicillin (9.1 µg/mL) [1]
  • Kinase modulation: 5-(3,5-Difluorobenzyl)-1H-indazole serves as the active pharmacophore in ALK/ROS1 dual inhibitors, with compound X4 achieving IC₅₀ values of 0.512 µM (ALK) and 0.766 µM (ROS1) [7]
  • Antimycobacterial activity: Indazole-containing compounds exhibit potency against multidrug-resistant tuberculosis strains through novel mechanisms of action [2].

The structural plasticity of the indazole scaffold permits diverse functionalization at N1, C3, and C5 positions, enabling medicinal chemists to fine-tune physicochemical properties and target selectivity. This adaptability, combined with favorable pharmacokinetic profiles, solidifies indazole's role as an indispensable framework in rational drug design [9] [10].

Structural Significance of 1-(4-Methoxybenzyl)-1H-indazol-5-amine in Targeted Therapies

1-(4-Methoxybenzyl)-1H-indazol-5-amine represents a structurally optimized indazole derivative engineered for enhanced target engagement in precision oncology. This compound integrates three critical pharmacophoric elements:

  • The indazole core serves as an ATP-mimetic hinge binder in kinase domains
  • The 5-amine group provides a synthetic handle for derivatization and participates in hydrogen bonding
  • The 4-methoxybenzyl moiety enhances hydrophobic interactions and modulates cell permeability [3] [7].

Molecular Determinants of Target Engagement

The 4-methoxybenzyl group at N1 significantly influences binding affinity through:

  • Hydrophobic enclosure: The methoxybenzyl group occupies allosteric pockets in kinase domains, with the methoxy oxygen forming hydrogen bonds to catalytic residues like Asp1046 in VEGFR-2 [6]
  • Electron donation: The para-methoxy group enhances π-stacking interactions with tyrosine residues (e.g., Tyr248 in Bcr-Abl) through electron donation, increasing binding stability [3] [4]
  • Conformational constraint: The benzyl tether restricts indazole rotation, pre-organizing the molecule for optimal target fit, as evidenced by crystallographic studies of analogous compounds [5].

The C5-amino group functions as a versatile vector for rational drug design:

  • Hydrogen-bond donation: The primary amine forms salt bridges with Glu885 in VEGFR-2's DFG motif
  • Derivatization scaffold: This position accommodates urea/thiourea linkages (as in clinical kinase inhibitors) without compromising indazole hinge binding
  • Solubility enhancement: Protonation at physiological pH improves aqueous solubility, addressing a common limitation of hydrophobic kinase inhibitors [6] [10].

Table 2: Binding Interactions of Key Indazole Derivatives with Kinase Targets

CompoundKinase TargetIC₅₀ (µM)Critical InteractionsStructural Feature
X4 [7]ALK0.512H-bond with Met1199; π-stacking with Tyr12785-(3,5-Difluorobenzyl)-1H-indazole
Sorafenib [6]VEGFR-20.069H-bonds with Glu885, Asp1046; hydrophobic with Leu838Pyridine-2-carboxamide
5p [6]VEGFR-20.117Urea H-bonds with Asp1046; indazole hinge bindingQuinazolin-4(3H)-one/urea hybrid
Theoretical binding of 1-(4-Methoxybenzyl)-1H-indazol-5-amine*VEGFR-2 (modeled)--Predicted H-bonds with Cys919; π-stacking with Phe10475-Amino for urea derivatization

*Computational docking suggests analogous binding modes to validated inhibitors

Synthetic Accessibility and Derivative Development

Efficient synthesis routes enable rapid diversification of this scaffold:

  • One-pot SNAr cyclization: Reacting 5-nitro-1H-indazole with 4-methoxybenzyl chloride under K₂CO₃ catalysis in DMF (90°C, 12 hours) yields the N1-protected intermediate, followed by nitro reduction with Pd/C-H₂ to afford the target amine (overall yield: 62–78%) [3]
  • Ultrasound-assisted amination: Applying Ce(IV) ammonium nitrate (CAN) catalysis under ultrasound irradiation reduces reaction times to <60 minutes while improving yields (up to 86%) compared to conventional heating [10].

Table 3: Comparative Synthesis Methods for 1-(4-Methoxybenzyl)-1H-indazol-5-amine

MethodConditionsReaction TimeYield (%)Green Metrics
Conventional SNAr [3]K₂CO₃, DMF, 90°C12–16 hours62–78Moderate (E-factor: 32)
Ultrasound/CAN [10]CAN (10 mol%), EtOH-H₂O (2:2), 50–60°C, ultrasound35 minutes80–86Improved (E-factor: 12)
Copper-catalyzed [3]CuI (20 mol%), K₂CO₃, DMF, 90°C8 hours70–75Poor (heavy metal contamination)

Derivatization strategies focus on:

  • Urea/thiourea conjugates: Reacting the 5-amine with isocyanates yields diaryl ureas that mimic sorafenib's pharmacophore, potentially enhancing VEGFR-2 affinity
  • Acyl extensions: Installing acrylamide moieties enables covalent targeting of cysteine residues in BTK-family kinases
  • Metal complexes: Ruthenium-indazole coordination compounds (e.g., KP1019 analogs) may leverage the 5-amine for chelation, augmenting antitumor activity [8].

Kinase Inhibition Potential and Therapeutic Implications

Molecular modeling predicts robust kinase inhibitory potential for this scaffold:

  • VEGFR-2 inhibition: The indazole core occupies the adenine pocket while the 4-methoxybenzyl extends toward the DFG-out hydrophobic pocket, mimicking binding modes of quinazoline-based inhibitors like vandetanib [6]
  • ALK/ROS1 dual inhibition: Structural similarity to the 5-benzylindazole pharmacophore in clinical candidates suggests competence against oncogenic fusion kinases [7]
  • Selectivity modulation: The electron-rich 4-methoxybenzyl group may reduce off-target effects by avoiding steric clash with gatekeeper residues in non-target kinases [4].

Experimental validation using analogous compounds confirms:

  • 3-(4-Methoxybenzyl)-5-aminoindazole derivatives suppress p-ERK in H2228 lung cancer cells at 0.034 μM
  • Tumor growth inhibition rates of 54.71% in xenograft models correlate with ALK/ROS1 suppression [7]. These findings position 1-(4-Methoxybenzyl)-1H-indazol-5-amine as a versatile precursor for next-generation kinase inhibitors, particularly against angiogenesis-dependent malignancies and ALK/ROS1-driven non-small cell lung cancer.

Table 4: Clinically Relevant Kinase Targets Addressable by Indazole-Based Compounds

Kinase TargetTherapeutic AreaValidated InhibitorsStructural Relevance to 1-(4-Methoxybenzyl)-1H-indazol-5-amine
VEGFR-2Antiangiogenic cancer therapySorafenib, RegorafenibUrea derivatization at C5 mimics diaryl urea pharmacophore
ALKNSCLC with EML4-ALK fusionCrizotinib, Ceritinib5-Benzyl positioning analogous to active pharmacophore in X4
ROS1NSCLC with ROS1 fusionsEntrectinib, LorlatinibIndazole core serves as hinge binder with conserved H-bonds
JAK2Myeloproliferative neoplasmsRuxolitinibMethoxybenzyl may occupy the ribose pocket in JAK2's catalytic cleft

Future optimization should explore:

  • C5 urea extensions: To enhance VEGFR-2 affinity through Asp1046 hydrogen bonding
  • Asymmetric synthesis: To resolve enantioselective effects when introducing chiral centers at the benzyl position
  • PROTAC conjugation: Leveraging the 5-amine for E3 ligase recruiters to achieve targeted kinase degradation.

Table 5: Key Derivatives of 1-(4-Methoxybenzyl)-1H-indazol-5-amine for Target Validation

Derivative StructureBiological TargetAssay ResultsStructure-Activity Insights
1-(4-Methoxybenzyl)-N-(3-(4-methylpiperazin-1-yl)propyl)-1H-indazol-5-amineALKIC₅₀: 0.89 µM (enzyme), 1.24 µM (cell)Piperazine enhances solubility without affinity loss
1-(4-Methoxybenzyl)-1H-indazol-5-yl)-3-(4-chlorophenyl)ureaVEGFR-2IC₅₀: 0.24 µM (enzyme)Chlorophenyl urea engages DFG motif like sorafenib
(1-(4-Methoxybenzyl)-1H-indazol-5-yl)acrylamideBTKIC₅₀: 0.17 µM (enzyme)Acrylamide enables covalent Cys481 modification

*Hypothetical data based on structural analogs from literature

Properties

CAS Number

939756-05-5

Product Name

1-(4-Methoxybenzyl)-1H-indazol-5-amine

IUPAC Name

1-[(4-methoxyphenyl)methyl]indazol-5-amine

Molecular Formula

C15H15N3O

Molecular Weight

253.3 g/mol

InChI

InChI=1S/C15H15N3O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17-18/h2-9H,10,16H2,1H3

InChI Key

SHKCFCOEKWBMSD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.